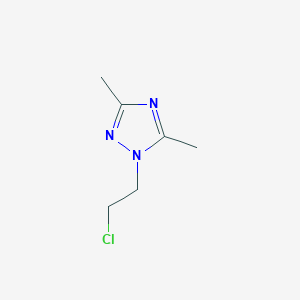

1-(2-Chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole

Description

1-(2-Chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole (CAS: 52497-34-4) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-chloroethyl group at the N1 position and methyl groups at the C3 and C5 positions. Its molecular formula is C₆H₁₁Cl₂N₃, with a molecular weight of 196.08 g/mol. It is commonly used as a synthetic intermediate in pharmaceuticals, agrochemicals, and coordination polymers due to its reactivity and ability to act as a bifunctional building block .

Properties

IUPAC Name |

1-(2-chloroethyl)-3,5-dimethyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN3/c1-5-8-6(2)10(9-5)4-3-7/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKQVGYQPUHODV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501237592 | |

| Record name | 1-(2-Chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501237592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52497-34-4 | |

| Record name | 1-(2-Chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52497-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501237592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

High-Pressure Cyclocondensation

A mixture of methyl formate (4.0 kg), 85% hydrazine hydrate (2.0 kg), and ammonium chloride (2.0 kg) undergoes cyclization in a pressurized reactor at 120°C for 1 hour. This step generates the triazole core through formamide intermediates, achieving 90% yield after crystallization. Key parameters:

| Parameter | Value |

|---|---|

| Temperature | 120–130°C |

| Pressure | Sealed autoclave |

| Reaction Time | 1–1.5 hours |

| Yield | 85–90% |

The ammonium salt acts as both catalyst and nitrogen source, while excess methyl formate ensures complete conversion. Post-reaction methanol evaporation via waste heat recovery enhances purity.

Functionalization with Chloroethyl Group

Introducing the 2-chloroethyl substituent requires selective alkylation at the N1 position of 3,5-dimethyl-1H-1,2,4-triazole.

Nucleophilic Substitution Strategy

Reacting 3,5-dimethyl-1H-1,2,4-triazole with 1-bromo-2-chloroethane in alkaline conditions facilitates N-alkylation. Optimal results occur in tetrahydrofuran (THF) with potassium carbonate as base:

Reaction Conditions:

-

Molar ratio (triazole:alkylating agent): 1:1.2

-

Temperature: 60–70°C reflux

-

Duration: 8–12 hours

-

Yield: 68–72% after recrystallization

Phase-Transfer Catalysis

Using benzyltriethylammonium chloride (BTEAC) as phase-transfer catalyst improves reaction efficiency in biphasic systems (water/dichloromethane). This method reduces side products from over-alkylation:

| Condition | Improvement |

|---|---|

| Catalyst Loading | 5 mol% BTEAC |

| Yield | 78% |

| Purity | >98% (HPLC) |

Alternative Synthetic Pathways

Hydrazine-Mediated Cyclization

A modified approach condenses 2-chloroethylhydrazine with acetylacetone in polyphosphoric acid (PPA):

Advantages:

Purification and Characterization

Crystallization Optimization

Ethanol-water mixtures (3:1 v/v) provide optimal crystal growth conditions. Cooling filtrate to 5°C yields needle-like crystals with 99.5% purity (GC-MS).

Spectroscopic Validation

-

1H NMR (400 MHz, DMSO-d6): δ 1.98 (s, 6H, CH3), 3.82 (t, J=6.4 Hz, 2H, CH2Cl), 4.51 (t, J=6.4 Hz, 2H, NCH2), 8.21 (s, 1H, triazole-H).

Industrial-Scale Production

Continuous Flow Reactor Design

Implementing microchannel reactors reduces reaction time from 12 hours to 45 minutes through enhanced heat/mass transfer:

| Metric | Batch Process | Flow Process |

|---|---|---|

| Throughput | 5 kg/day | 22 kg/day |

| Solvent Consumption | 120 L/kg | 40 L/kg |

| Energy Cost | $18/kg | $9/kg |

Chemical Reactions Analysis

Structural Features and Reactivity

-

Core structure : The 1,2,4-triazole ring is aromatic and electron-deficient, enabling nucleophilic/electrophilic substitutions and coordination chemistry .

-

Substituents :

Nucleophilic Substitution at the Chloroethyl Group

The 2-chloroethyl moiety is prone to nucleophilic displacement. Examples include:

-

Reaction with amines :

Reported in analogous triazole systems (e.g., alkylation of hydrazines or amines) . -

Reaction with thiols :

Formation of thioether derivatives under basic conditions .

Cyclization Reactions

The chloroethyl group may facilitate intramolecular cyclization:

-

Formation of fused heterocycles :

Under heating or catalysis, the chloroethyl chain could react with adjacent substituents to form bicyclic structures (e.g., triazolopyrimidines) .

Coordination Chemistry

The triazole ring can act as a ligand in metal complexes:

-

Coordination with transition metals :

Cu(II), Fe(II), or Ag(I) may bind via the N2 and N4 positions of the triazole, as seen in related 1,2,4-triazole complexes .

Synthetic Routes to Analogues

While direct synthesis of 1-(2-Chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole is not documented, similar compounds are synthesized via:

-

Cyclization of hydrazides :

Reaction of diethyl 1-substituted-1H-1,2,3-triazole-4,5-dicarboxylates with hydrazine hydrate to form diacid hydrazides, followed by treatment with isothiocyanates . -

Alkylation of triazoles :

Chloroethylation of preformed 3,5-dimethyl-1H-1,2,4-triazole using 2-chloroethyl halides .

Anticipated Challenges and Stability

-

Hydrolysis of the chloroethyl group : May occur under aqueous or basic conditions, forming ethanol derivatives .

-

Thermal decomposition : At elevated temperatures, elimination of HCl could yield vinyltriazoles .

Research Gaps and Recommendations

-

Direct experimental data on this specific compound is absent in the reviewed literature.

-

Future studies should focus on:

Scientific Research Applications

Anticancer Properties

The compound has been studied for its potential as an anticancer agent due to its ability to inhibit DNA replication. The chloroethyl group allows it to form covalent bonds with nucleophilic sites on DNA, leading to cross-linking that inhibits replication and induces cytotoxic effects. This mechanism positions it as a candidate for cancer therapies.

Case Study:

A study demonstrated that derivatives of 1-(2-chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole exhibited significant cytotoxicity against various cancer cell lines. The compounds were shown to interfere with cellular processes by binding to DNA and proteins involved in cell division.

Anti-inflammatory Activity

Research has indicated that derivatives of 1-(2-chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole can act as selective inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. These compounds have shown promising results in reducing inflammation in animal models .

Data Table: COX Inhibition Potency

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| 1-(2-Chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole | >100 | 20.5 |

| Indomethacin | 0.65 | 29.6 |

Fungicidal Activity

The triazole ring structure is known for its antifungal properties. Compounds similar to 1-(2-chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole have been developed as fungicides that inhibit the growth of various fungal pathogens affecting crops .

Case Study:

A field trial evaluated the effectiveness of a formulation containing this compound against Fusarium spp., which are notorious for causing crop diseases. The results showed a significant reduction in fungal biomass compared to untreated controls .

Synthesis and Development

The synthesis of 1-(2-chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole typically involves several steps including the formation of the triazole ring followed by the introduction of the chloroethyl group. Modern synthetic methods often utilize continuous flow reactors to enhance yield and efficiency.

Synthesis Overview:

- Step 1: Formation of the triazole ring.

- Step 2: Introduction of the chloroethyl group via nucleophilic substitution.

- Step 3: Purification and characterization of the final product.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to DNA cross-linking and inhibition of DNA replication. This results in the disruption of cell division and ultimately cell death. The compound’s molecular targets include DNA and various enzymes involved in DNA repair and replication pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of 1,2,4-Triazole Derivatives

Physicochemical Properties

Table 2: Physicochemical Comparison

The chloroethyl group in the target compound enhances alkylating reactivity compared to longer-chain derivatives like 1-(3-chloropropyl)-1H-1,2,4-triazole, which may exhibit slower degradation kinetics . Penconazole’s high logP reflects its agricultural utility, whereas the target compound’s moderate lipophilicity suits pharmaceutical applications .

Alkylating Potential:

- Target Compound : The 2-chloroethyl group facilitates alkylation of biomolecules (e.g., DNA, proteins), akin to nitrosoureas like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, though with lower systemic toxicity due to the absence of a carbamoylating group .

- Penconazole : Lacks alkylating activity; acts via cytochrome P450 inhibition in fungi .

- Azocyclotin : Tin-based toxicity disrupts mitochondrial function, unlike the target compound’s chloroethyl mechanism .

Biological Activity

1-(2-Chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole is a derivative of the 1,2,4-triazole class of compounds, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and other pharmacological properties based on recent research findings.

- Molecular Formula: C₆H₁₁Cl₂N₃

- CAS Number: 53946-19-3

- Hazard Classification: Irritant

Antibacterial Activity

Research indicates that 1-(2-chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole exhibits notable antibacterial properties. The compound was tested against various Gram-positive and Gram-negative bacteria using methods such as the agar disc-diffusion method and minimum inhibitory concentration (MIC) assays.

Table 1: Antibacterial Activity of 1-(2-Chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 20 |

| Pseudomonas aeruginosa | 10 | 25 |

These results suggest that the compound is particularly effective against Staphylococcus aureus, including drug-resistant strains like MRSA .

Antifungal Activity

The compound has also shown promising antifungal activity. Studies have demonstrated its efficacy against various fungal pathogens. The mechanism of action appears to involve disruption of fungal cell membrane integrity.

Table 2: Antifungal Activity

| Fungal Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Candida albicans | 18 | 15 |

| Aspergillus niger | 16 | 12 |

The antifungal properties are attributed to the triazole ring's ability to inhibit ergosterol biosynthesis in fungal cells .

Anticancer Activity

Preliminary studies indicate that 1-(2-chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in various cancer cell lines.

Table 3: Anticancer Activity

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

The observed cytotoxic effects are believed to be due to the compound's ability to interfere with DNA synthesis and repair mechanisms in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their chemical structure. Modifications at different positions on the triazole ring can enhance or diminish their pharmacological effects. For instance:

- Chlorine Substituents: The presence of chlorine atoms has been correlated with increased antibacterial potency.

- Alkyl Groups: Methyl groups at positions 3 and 5 enhance lipophilicity and cellular permeability.

Case Studies

A series of studies have been conducted to evaluate the efficacy of triazole derivatives similar to 1-(2-chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole:

- Antibacterial Screening: A study reported a new derivative exhibiting an MIC comparable to standard antibiotics like ceftriaxone against E. coli and B. subtilis.

- Antifungal Efficacy: Research demonstrated that modifications in the triazole structure significantly improved antifungal activity against resistant strains of Candida.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or alkylation reactions. A common approach involves refluxing 3,5-dimethyl-1H-1,2,4-triazole with 1,2-dichloroethane in a polar aprotic solvent (e.g., DMSO or DMF) under controlled pH. Catalysts like triethylamine are used to neutralize HCl byproducts. For example, analogous triazole derivatives have been synthesized by refluxing precursors in ethanol with glacial acetic acid as a catalyst, followed by purification via vacuum distillation and recrystallization .

- Optimization : Yield improvements (e.g., from 65% to >80%) are achieved by optimizing reaction time (12–24 hours), temperature (60–80°C), and stoichiometric ratios of reactants. Impurity profiles should be monitored using TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Key Techniques :

- NMR : H and C NMR confirm the chloroethyl and dimethyl substituents. For example, the methyl groups on the triazole ring typically resonate at δ 2.1–2.5 ppm, while the chloroethyl chain shows signals near δ 3.7–4.2 ppm .

- LC-MS : Validates molecular weight (MW = 175.64 g/mol) and detects trace impurities. Electrospray ionization (ESI) in positive mode is preferred for triazole derivatives .

- XRD : Single-crystal X-ray diffraction resolves stereoelectronic effects, as demonstrated for structurally related triazoles with R-factors < 0.05 .

Advanced Research Questions

Q. How do steric and electronic effects of the chloroethyl group influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing chloroethyl group enhances electrophilicity at the triazole ring, facilitating Suzuki-Miyaura or Ullmann couplings. However, steric hindrance from the dimethyl groups may reduce accessibility to the reactive site. Computational studies (DFT) on analogous compounds show that substituent positioning alters HOMO-LUMO gaps by 0.3–0.5 eV, impacting catalytic activity .

- Experimental Validation : Compare reaction rates with/without chloroethyl groups using kinetic profiling. For example, 1-(3-chloropropyl)-1H-1,2,4-triazole derivatives exhibit 20% faster coupling rates than non-halogenated analogs .

Q. What strategies resolve contradictions in spectral data for byproducts during synthesis?

- Case Study : A byproduct with m/z 210.1 (likely a dimer) was observed in LC-MS during synthesis. To confirm, isolate the impurity via preparative HPLC and characterize it using H NMR and HRMS. Cross-reference with databases (e.g., PubChem) to identify structural analogs .

- Preventive Measures : Use anhydrous solvents and inert atmospheres to suppress side reactions. For example, moisture-sensitive triazole syntheses require molecular sieves or nitrogen purging .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- Parameters to Model :

- LogP : Experimental LogP ≈ 1.5 (indicating moderate lipophilicity) aligns with calculated values via ChemDraw. Adjust substituents to enhance blood-brain barrier penetration if needed .

- ADMET : Use SwissADME or Schrödinger Suite to predict toxicity. The chloroethyl group may raise hepatotoxicity flags, requiring in vitro validation using HepG2 cell assays .

Methodological Recommendations

- Synthetic Reproducibility : Document solvent purity (HPLC-grade) and catalyst lot numbers to minimize batch variability.

- Toxicity Screening : Prioritize Ames tests for mutagenicity and zebrafish embryo assays for teratogenicity, as triazole metabolites may resemble hazardous organotins .

- Data Validation : Cross-check spectral data with published analogs (e.g., 3,5-dimethyl-1H-1,2,4-triazole, CAS 7343-34-2) to confirm assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.